molecular formula C15H22N4O3 B11115428 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine

4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine

Cat. No.: B11115428
M. Wt: 306.36 g/mol
InChI Key: KXFXSEAONYTOJI-UHFFFAOYSA-N
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Description

4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a morpholine ring attached to a nitrophenyl group, which is further substituted with a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine typically involves a multi-step process One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the attachment of the methylpiperazine moiety, often achieved through Mannich reactions in the presence of formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

4-[5-(3-methylpiperazin-1-yl)-2-nitrophenyl]morpholine

InChI

InChI=1S/C15H22N4O3/c1-12-11-18(5-4-16-12)13-2-3-14(19(20)21)15(10-13)17-6-8-22-9-7-17/h2-3,10,12,16H,4-9,11H2,1H3

InChI Key

KXFXSEAONYTOJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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